Bis(hexadecanoyloxy)(dipropyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hexadecanoyloxy)(dipropyl)stannane is an organotin compound characterized by the presence of two hexadecanoyloxy groups and two propyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(hexadecanoyloxy)(dipropyl)stannane typically involves the reaction of hexadecanoic acid with dipropyltin dichloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate stannate ester, which is then converted to the final product by heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(hexadecanoyloxy)(dipropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The hexadecanoyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Lower oxidation state tin compounds and alcohols.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
Bis(hexadecanoyloxy)(dipropyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of Bis(hexadecanoyloxy)(dipropyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but different functional groups.
Dibutyltin dichloride: Used in similar industrial applications but has different reactivity and properties.
Uniqueness
Bis(hexadecanoyloxy)(dipropyl)stannane is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its long-chain hexadecanoyloxy groups provide enhanced stability and lipophilicity, making it suitable for applications in drug delivery and materials science.
Properties
CAS No. |
39962-09-9 |
---|---|
Molecular Formula |
C38H76O4Sn |
Molecular Weight |
715.7 g/mol |
IUPAC Name |
[hexadecanoyloxy(dipropyl)stannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.2C3H7.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-2;/h2*2-15H2,1H3,(H,17,18);2*1,3H2,2H3;/q;;;;+2/p-2 |
InChI Key |
ORXUDQLIPGLEQI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.